

(D-Arg⁸)-Inotocin solubility and preparation for experiments

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Compound of Interest

Compound Name: (D-Arg⁸)-Inotocin

Cat. No.: B12384432

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Technical Support Center: (D-Arg⁸)-Inotocin

Welcome to the technical support center for (D-Arg⁸)-Inotocin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing (D-Arg⁸)-Inotocin in their experiments. Here you will find detailed information on solubility, solution preparation, experimental protocols, and troubleshooting, presented in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

What is (D-Arg⁸)-Inotocin and what is its primary mechanism of action?

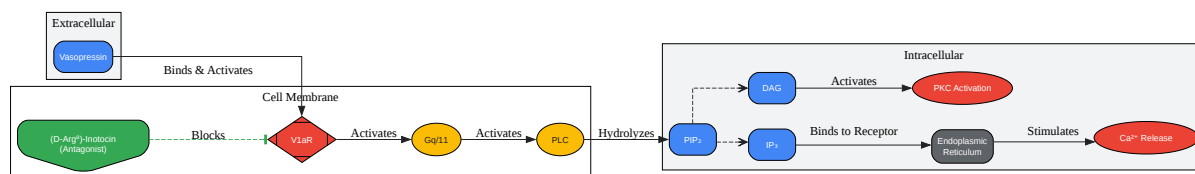
(D-Arg⁸)-Inotocin is a synthetic peptide that functions as a potent and highly selective competitive antagonist of the vasopressin V1a receptor (V1aR). Its high selectivity makes it a valuable tool for studying the specific roles of the V1aR in various physiological processes.

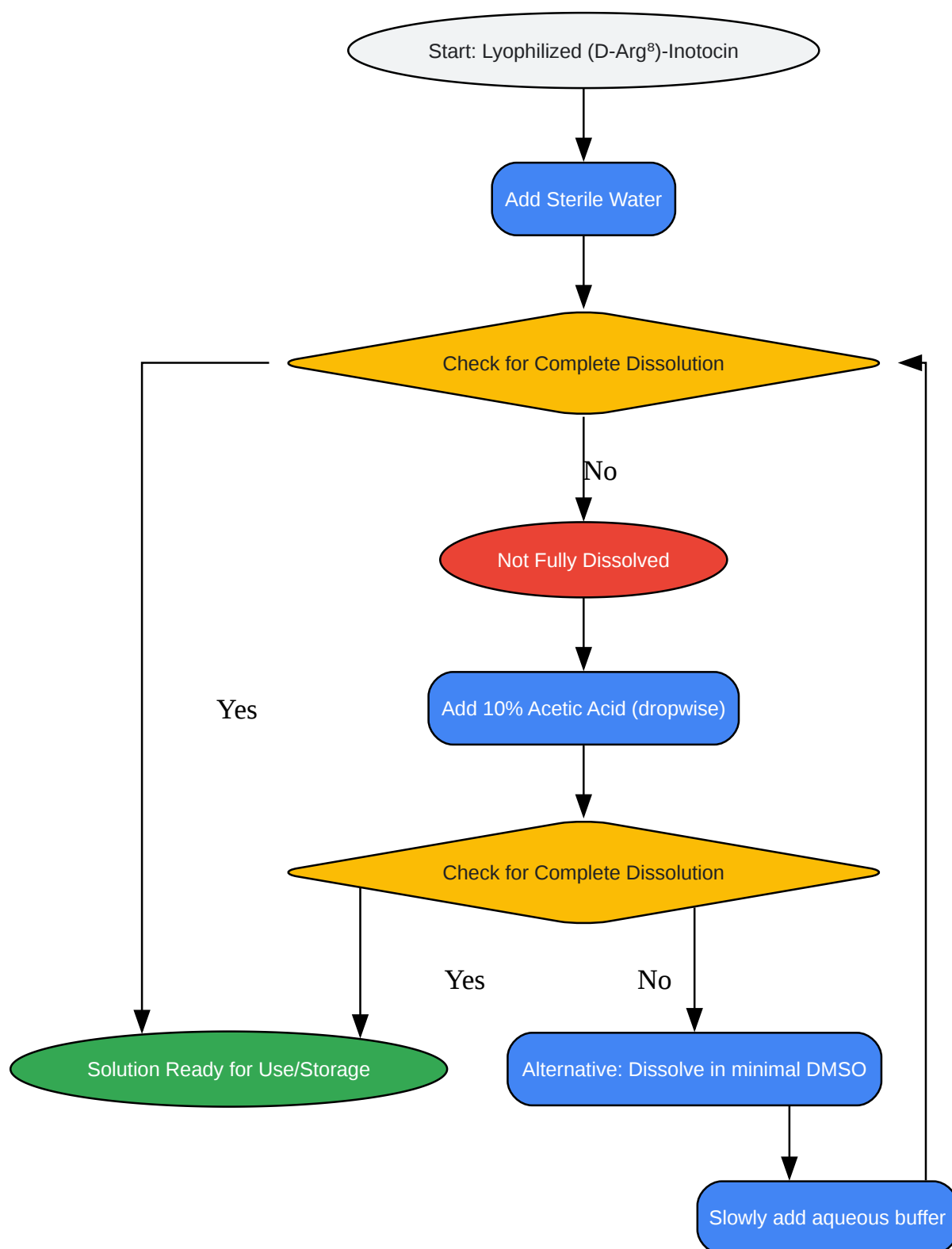
What are the recommended storage conditions for (D-Arg⁸)-Inotocin?

To ensure the stability and integrity of the peptide, it is recommended to store lyophilized (D-Arg⁸)-Inotocin in a dry environment at 0-5°C.^[1] For long-term storage, -20°C is advisable.

What is the signaling pathway associated with the V1a receptor that (D-Arg⁸)-Inotocin antagonizes?

The V1a receptor is a G protein-coupled receptor (GPCR). Upon activation by its endogenous ligand, vasopressin, it primarily couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The primary downstream effect of this pathway is an increase in intracellular calcium concentration.





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References

- 1. phoenixpeptide.com [phoenixpeptide.com]
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Phone: (601) 213-4426

Email: info@benchchem.com